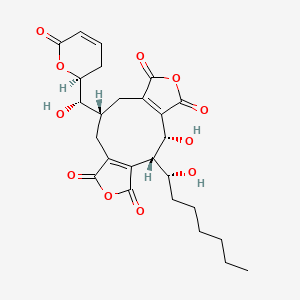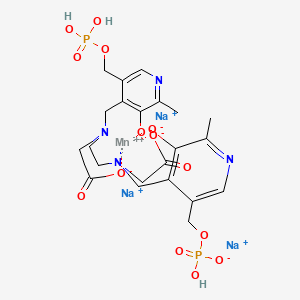
Unii-129FW80TG4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mangafodipir trisodium, sold under the brand name Teslascan, is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast of images, particularly of the liver and pancreas . It consists of a paramagnetic manganese (II) ion and the chelating agent dipyridoxyl diphosphate (DPDP) . This compound has also shown potential as an adjunct in chemotherapy and coronary interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mangafodipir trisodium is synthesized by combining manganese (II) ions with dipyridoxyl diphosphate under controlled conditions . The reaction typically involves the use of water as a solvent and may require stabilizers and buffers to maintain the pH and osmolarity within specific ranges .
Industrial Production Methods: In industrial settings, mangafodipir trisodium is produced as a sterile solution in water for injection . The solution is preserved in single-dose containers made of Type I glass and stored at controlled room temperatures . The production process includes rigorous quality control measures to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Mangafodipir trisodium primarily undergoes dissociation reactions where the manganese ion is released from the chelating agent . This dissociation is crucial for its function as an MRI contrast agent .
Common Reagents and Conditions: The dissociation of mangafodipir trisodium occurs under physiological conditions, typically within the human body after intravenous administration . The manganese ion is then absorbed by hepatocytes, enhancing the contrast in MRI images .
Major Products Formed: The primary product formed from the dissociation of mangafodipir trisodium is the free manganese ion, which is responsible for the contrast enhancement in MRI .
Scientific Research Applications
Mangafodipir trisodium has a wide range of applications in scientific research:
Mechanism of Action
After intravenous administration, mangafodipir trisodium dissociates into manganese ions and dipyridoxyl diphosphate . The manganese ions are selectively taken up by hepatocytes, where they shorten the longitudinal relaxation time (T1) in MRI scans, enhancing the contrast of normal liver tissue compared to abnormal or cancerous tissue . Additionally, mangafodipir trisodium exhibits manganese superoxide dismutase mimetic activity, which helps in reducing oxidative stress .
Comparison with Similar Compounds
Calmangafodipir: A stabilized form of mangafodipir with improved therapeutic activity.
Gadopentetate dimeglumine: Another MRI contrast agent used for enhancing the contrast of images.
Uniqueness: Mangafodipir trisodium is unique due to its dual functionality as both an MRI contrast agent and a therapeutic adjunct in chemotherapy and coronary interventions . Its ability to reduce oxidative stress and enhance contrast in MRI makes it a valuable tool in both diagnostic and therapeutic applications .
Properties
Molecular Formula |
C22H27MnN4Na3O14P2 |
|---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
InChI Key |
BENFPBJLMUIGGD-UHFFFAOYSA-I |
Canonical SMILES |
[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752172.png)

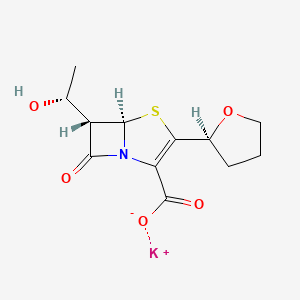
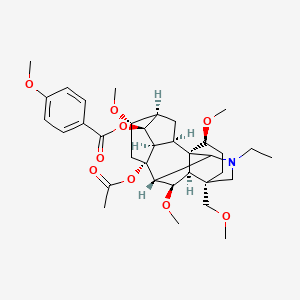
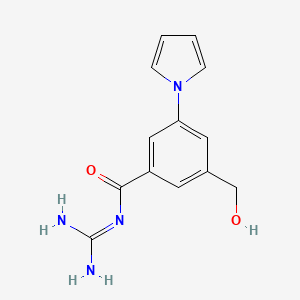
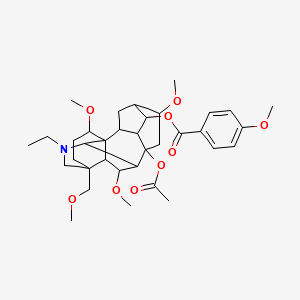
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)


![(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B10752232.png)
![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)
